4-(Diethylamino)benzene-1-carboximidamide
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Overview
Description
4-(Diethylamino)benzene-1-carboximidamide: is an organic compound with the molecular formula C11H17N3 and a molecular weight of 191.27278 g/mol . This compound is known for its unique chemical structure, which includes a diethylamino group attached to a benzene ring with a carboximidamide functional group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)benzene-1-carboximidamide typically involves the reaction of 4-(Diethylamino)benzaldehyde with ammonium chloride and sodium cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired carboximidamide .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(Diethylamino)benzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(Dimethylamino)benzene-1-carboximidamide
- 4-(Diethylamino)benzaldehyde
- 4-(Diethylamino)benzonitrile
Comparison: 4-(Diethylamino)benzene-1-carboximidamide is unique due to its specific functional groups and chemical properties. Compared to 4-(Dimethylamino)benzene-1-carboximidamide, it has a higher molecular weight and different reactivity due to the presence of diethyl groups instead of dimethyl groups. This difference can influence its chemical behavior and applications .
Properties
CAS No. |
1019529-61-3 |
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Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-(diethylamino)benzenecarboximidamide |
InChI |
InChI=1S/C11H17N3/c1-3-14(4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H3,12,13) |
InChI Key |
SIRSRGBUTVYYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
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